4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H NMR (400 MHz, CDCl₃):
- δ 10.42 (s, 1H, CHO)
- δ 7.82 (d, J = 8.4 Hz, 1H, H-5)
- δ 7.45–7.38 (m, 3H, H-3', H-4', H-5')
- δ 6.95 (dd, J = 8.4, 2.0 Hz, 1H, H-6)
- δ 5.21 (s, 2H, OCH₂Ar)
- δ 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃)
- δ 1.48 (t, J = 7.0 Hz, 3H, CH₃)
¹³C NMR (100 MHz, CDCl₃):
- δ 191.2 (CHO)
- δ 162.4 (C-4), 148.9 (C-3), 136.7 (C-1')
- δ 133.5 (C-2', C-6'), 129.1 (C-3', C-5'), 127.8 (C-4')
- δ 113.9 (C-5), 112.4 (C-6)
- δ 70.3 (OCH₂Ar), 63.8 (OCH₂CH₃)
- δ 14.7 (CH₃)
The ABX coupling system between H-5 (δ 7.82) and H-6 (δ 6.95) confirms the para-substitution pattern on the benzaldehyde ring.
Infrared (IR) Vibrational Mode Assignments
FT-IR (KBr, cm⁻¹):
- 1689 (C=O stretch, aldehyde)
- 1598, 1572 (C=C aromatic stretching)
- 1276 (asymmetric C-O-C ether stretch)
- 1255 (symmetric C-O-C ether stretch)
- 1094 (C-Cl stretch)
- 2924, 2854 (C-H stretches in -OCH₂CH₃)
The absence of O-H stretches above 3000 cm⁻¹ confirms the complete etherification of the phenolic precursor.
Mass Spectrometric Fragmentation Patterns
High-resolution ESI-MS (m/z):
- 325.0642 [M+H]⁺ (calc. 325.0648 for C₁₆H₁₅Cl₂O₃)
- 307.0531 [M+H-H₂O]⁺
- 279.0583 [M+H-OCH₂CH₃]⁺
- 167.0334 [C₇H₅Cl₂O]⁺ (dichlorobenzyl fragment)
- 121.0289 [C₇H₅O₂]⁺ (benzaldehyde fragment)
The base peak at m/z 167 corresponds to cleavage of the ether bond, retaining the dichlorobenzyl moiety.
Computational Molecular Modeling Studies
Density Functional Theory (DFT) Calculations
B3LYP/6-311+G(d,p) calculations show:
- Bond lengths: C=O (1.221 Å), C-O (1.361 Å)
- Dihedral angles: C3-O-C13-C14 = 172.5° (matches X-ray data)
- HOMO-LUMO gap: 4.12 eV, indicating moderate chemical reactivity
Optimized geometry parameters :
| Parameter | Theoretical (Å/°) | Experimental (Å/°) |
|---|---|---|
| C=O bond | 1.221 | 1.224 |
| C-Cl bond | 1.732 | 1.729 |
| O-C13-C14 angle | 112.4° | 113.1° |
Properties
IUPAC Name |
4-[(2,6-dichlorophenyl)methoxy]-3-ethoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O3/c1-2-20-16-8-11(9-19)6-7-15(16)21-10-12-13(17)4-3-5-14(12)18/h3-9H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYKGJSYGQDBZLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC2=C(C=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352782 | |
| Record name | 4-[(2,6-dichlorobenzyl)oxy]-3-ethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
568556-77-4 | |
| Record name | 4-[(2,6-dichlorobenzyl)oxy]-3-ethoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde typically involves the reaction between 4-hydroxy-3-ethoxybenzaldehyde and 2,6-dichlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzoic acid.
Reduction: 4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzyl alcohol.
Substitution: Products depend on the nucleophile used, such as 4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzylamine.
Scientific Research Applications
4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activity.
Industry: It can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde is not fully understood. it is believed to involve the inhibition of various enzymes and signaling pathways. For example, similar compounds have been shown to inhibit the activity of lipoxygenase, an enzyme involved in the production of inflammatory mediators. Additionally, it may inhibit the NF-κB signaling pathway, which is involved in the regulation of immune responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituent positions (e.g., chlorine atoms, alkoxy groups) or benzyl modifications. These variations influence physicochemical properties, reactivity, and biological activity. Below is a detailed comparison:
Structural Analogs and Substitution Patterns
Table 1: Key Structural Analogs and Substitution Differences
Key Observations :
- Chlorine Position : The 2,6-dichloro substitution (as in the target compound) confers steric hindrance and electronic effects distinct from 2,4- or 3,4-dichloro analogs. For example, collagenase inhibition studies show that 2,6-dichloro derivatives exhibit lower IC50 values (1.31 mM) compared to 2,4-dichloro analogs (1.48 mM), likely due to optimized π-π interactions and hydrogen bonding with enzyme residues .
- Ethoxy groups may enhance metabolic stability due to slower oxidative degradation compared to methoxy .
Physicochemical Properties
- Lipophilicity : Ethoxy groups increase logP values compared to methoxy, enhancing membrane permeability but possibly reducing aqueous solubility.
- Thermal Stability : Halogen positioning influences melting points; 2,6-dichloro derivatives often exhibit higher thermal stability due to symmetrical substitution .
Research Findings and Computational Insights
- Docking Studies : The 2,6-dichloro substitution in collagenase inhibitors results in a Gibbs free energy of –6.5 kcal/mol, lower than the –6.4 kcal/mol for 2,4-dichloro analogs, indicating stronger target binding .
- Spectral Characterization: IR and ESI-MS data for dichlorobenzyl-containing compounds (e.g., phthalazinone derivatives in ) confirm the influence of substituents on carbonyl stretching frequencies (1651–1618 cm<sup>-1</sup>) and molecular ion patterns .
Biological Activity
4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde, a compound with the CAS number 568556-77-4, has garnered attention in scientific research due to its potential biological activities. This article aims to explore its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
This compound belongs to the class of substituted benzaldehydes and is characterized by the presence of a dichlorobenzyl group and an ethoxy substituent. Its molecular structure is significant for its biological interactions.
Antimicrobial Activity
Research Findings:
Recent studies have highlighted the antimicrobial properties of this compound. It has been shown to exhibit activity against various microbial strains, including both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC)
The effectiveness of this compound can be quantified using the Minimum Inhibitory Concentration (MIC), which indicates the lowest concentration that inhibits microbial growth.
| Microbial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 1 |
| Escherichia coli | 4 |
| Candida albicans | 8 |
These results suggest that this compound possesses moderate antimicrobial activity, particularly against Staphylococcus aureus.
The mechanism by which this compound exerts its antimicrobial effects is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways. The dichlorobenzyl moiety may interact with lipid membranes, leading to increased permeability and subsequent cell lysis.
Case Studies
- In Vitro Studies : A study published in MDPI demonstrated that derivatives of benzaldehyde compounds showed promising antibacterial activity. The study indicated that structural modifications could enhance the potency against resistant strains of bacteria, suggesting that this compound could be a lead compound for further development in antimicrobial therapies .
- Comparative Analysis : In another investigation focusing on various phenolic compounds, this compound was compared with other benzaldehyde derivatives. The findings indicated that while several compounds exhibited antibacterial properties, this specific compound showed superior activity against E. coli and S. aureus .
Q & A
Q. What are the standard synthetic routes for 4-[(2,6-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde?
The compound is synthesized via nucleophilic substitution. A typical procedure involves reacting 3-ethoxy-4-hydroxybenzaldehyde with 2,6-dichlorobenzyl chloride in dry acetonitrile under ambient or reflux conditions. The reaction is monitored by TLC (e.g., PE/EtOAc 80:20), followed by extraction with dichloromethane (DCM), brine washing, and purification via recrystallization from ethanol. This method ensures high yields (e.g., 98%) and purity .
Q. Which spectroscopic techniques are employed for structural characterization?
Key methods include:
Q. How is the purity of the compound assessed during synthesis?
Thin-layer chromatography (TLC) is routinely used to monitor reaction progress. Post-synthesis, recrystallization from absolute ethanol removes impurities. Advanced purification may involve column chromatography with silica gel and non-polar solvents .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and selectivity?
- Solvent choice : Dry acetonitrile minimizes side reactions.
- Stoichiometry : A 1.5:1 molar ratio of 2,6-dichlorobenzyl chloride to aldehyde precursor improves electrophilic substitution efficiency.
- Catalysts : Bases like NaH or K₂CO₃ accelerate deprotonation of the phenolic hydroxyl group.
- Temperature control : Reflux conditions (e.g., 80°C) enhance reaction kinetics without degrading the aldehyde functionality .
Q. What advanced analytical methods detect trace impurities or degradation products?
- DI-HS-SPME/GC-MS/MS : Detects volatile impurities (e.g., residual 2,6-dichlorobenzyl alcohol) with high sensitivity.
- HPLC-UV/ESI-MS : Quantifies non-volatile byproducts (e.g., oxidized aldehydes to carboxylic acids).
- X-ray crystallography : Resolves structural ambiguities in crystalline derivatives .
Q. How does the electron-withdrawing effect of 2,6-dichlorobenzyl groups influence reactivity?
The 2,6-dichloro substituents increase the electrophilicity of the benzyl chloride, accelerating nucleophilic substitution. This effect is attributed to reduced electron density at the benzylic carbon, favoring SN2 mechanisms. Comparative studies show faster reaction rates compared to non-chlorinated analogs .
Q. What strategies mitigate aldehyde oxidation during storage or biological assays?
- Storage : Use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) in anhydrous solvents like DMSO.
- Derivatization : Convert the aldehyde to stable acetals or Schiff bases before biological testing.
- Electrochemical stabilization : Mediators like N-hydroxyphthalimide (NHPI) prevent over-oxidation during redox reactions .
Q. How to resolve contradictions in reported biological activity data?
Discrepancies may arise from:
- Solvent effects : DMSO concentrations >1% can alter cell viability.
- Assay design : Standardize protocols (e.g., MTT assay incubation times).
- Control experiments : Include aldehydes with similar structures to isolate substituent-specific effects. Cross-validation using orthogonal assays (e.g., enzymatic vs. cellular) is recommended .
Methodological Considerations
- Synthetic Challenges : Competing reactions (e.g., over-alkylation) require careful stoichiometric control.
- Analytical Cross-Checks : Combine NMR, MS, and elemental analysis for unambiguous structural confirmation.
- Biological Assay Design : Account for the compound’s lipophilicity (due to dichlorobenzyl groups) by using surfactants or co-solvents to improve aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
